Product packaging for 2,7-Bis(trifluoromethyl)naphthalene(Cat. No.:)

2,7-Bis(trifluoromethyl)naphthalene

Cat. No.: B11855276
M. Wt: 264.17 g/mol
InChI Key: NECSYAABXZTONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Naphthalene (B1677914) Scaffolds in Modern Chemistry

The naphthalene scaffold is a fundamental structural unit in medicinal chemistry and materials science. rsc.org Its planar, aromatic nature allows for π-π stacking interactions, which are crucial for the self-assembly of organic materials. The fluorination of this scaffold, particularly with trifluoromethyl groups, offers a powerful strategy for fine-tuning molecular properties.

The incorporation of trifluoromethyl groups can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.comwikipedia.org In materials science, the strong electron-withdrawing properties of the –CF₃ group can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which is advantageous for creating n-type organic semiconductors used in electronic devices. tcichemicals.com Furthermore, fluorination can increase the thermal stability and solubility of the resulting compounds in specific solvents.

Overview of Bis(trifluoromethyl)naphthalene Isomers in Academic Research

Several isomers of bis(trifluoromethyl)naphthalene have been synthesized and studied. A notable study by Hosokawa and Inukai in 1977 detailed the synthesis of eight different isomers, including the 1,2-, 1,3-, 1,4-, 1,5-, 2,5-, 2,6-, and 2,8-derivatives. jst.go.jp The synthetic routes typically involve the reaction of an iodo-naphthalene precursor with trifluoromethyl iodide and copper powder. jst.go.jp

Research Trajectories and Potential of 2,7-Bis(trifluoromethyl)naphthalene

Given the limited specific research on this compound, its potential applications are largely inferred from the properties of related fluorinated compounds. The high stability and electron-accepting nature of the molecule make it a promising candidate for use in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The 2,7-substitution pattern could lead to unique crystal packing and charge transport properties.

In the field of medicinal chemistry, the this compound scaffold could serve as a core structure for the design of new therapeutic agents. The two trifluoromethyl groups would offer enhanced lipophilicity and metabolic stability, which are desirable traits for drug candidates. mdpi.com Further research into the synthesis and characterization of this specific isomer is needed to fully explore its potential. Comparative studies with other bis(trifluoromethyl)naphthalene isomers would be particularly valuable to elucidate the structure-property relationships within this class of compounds. researchgate.net

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F6 B11855276 2,7-Bis(trifluoromethyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

2,7-bis(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-2-4-10(12(16,17)18)6-8(7)5-9/h1-6H

InChI Key

NECSYAABXZTONJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Spectroscopic and Structural Elucidation of 2,7 Bis Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 2,7-Bis(trifluoromethyl)naphthalene, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound displays distinct signals that correspond to the aromatic protons. The symmetrical nature of the molecule simplifies the spectrum. The protons on the naphthalene (B1677914) ring system typically appear as a multiplet in the aromatic region. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.83-7.79m-4H, Aromatic
7.51d8.82H, Aromatic

Note: 'm' denotes a multiplet and 'd' denotes a doublet.

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum shows several distinct signals corresponding to the different carbon environments in the naphthalene core and the trifluoromethyl groups. researchgate.net DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups, although for this specific aromatic compound, the primary information is the chemical shift of the quaternary and protonated carbons. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
136.1Aromatic C
133.2Aromatic C
132.9Aromatic C
128.8Aromatic C
128.1Aromatic C
127.7Aromatic C

Fluorine (¹⁹F) NMR Chemical Shifts and Coupling Patterns

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal is characteristic of CF₃ groups attached to an aromatic ring. wikipedia.orgcolorado.edu The typical chemical shift range for such groups is between -50 to -70 ppm relative to a standard like CFCl₃. wikipedia.orgucsb.edu

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the naphthalene ring and the trifluoromethyl groups. Key absorptions include C-H stretching and bending vibrations for the aromatic ring, as well as strong C-F stretching vibrations. researchgate.netnasa.gov The C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the naphthalene ring. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. The mass spectrum of an aromatic compound like naphthalene typically shows a strong molecular ion peak due to the stability of the aromatic system. libretexts.orgnist.gov The fragmentation pattern would likely involve the loss of fluorine atoms or the entire trifluoromethyl group. nih.govmiamioh.edu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of this compound, enabling both the assessment of its purity and the real-time monitoring of its synthesis. Gas chromatography and thin-layer chromatography are particularly well-suited for these purposes.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the analysis of this compound. The high volatility and thermal stability of many trifluoromethylated compounds make them amenable to GC analysis. The method is instrumental in separating the desired product from starting materials, byproducts, and other isomers that may form during the synthetic process.

For the analysis of naphthalene derivatives, including those with trifluoromethyl substituents, a nonpolar stationary phase is often employed. A common choice is a capillary column such as a standard HP-5MS (or equivalent), which is a fused silica (B1680970) capillary column coated with a low-polarity phenyl-arylene polymer, nominally a (5%-phenyl)-methylpolysiloxane. rsc.org The conditions for the GC analysis would be optimized to achieve baseline separation of all components in the reaction mixture.

Key parameters for GC analysis include the oven temperature program, the carrier gas flow rate, and the injector and detector temperatures. A typical analysis might involve an initial oven temperature held for a few minutes, followed by a steady ramp up to a final temperature to ensure the elution of all compounds.

While specific retention times for this compound are not publicly available, a hypothetical GC analysis is presented in the table below, based on typical conditions for similar aromatic compounds.

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C (for a Flame Ionization Detector or MS transfer line)
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Hypothetical Retention Time 10-15 min
Detection Mass Spectrometry (MS) or Flame Ionization Detection (FID)

The use of a mass spectrometer as a detector allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, providing an additional layer of confirmation for the presence and purity of this compound.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to perform preliminary purity checks. For non-polar compounds like this compound, normal-phase TLC on silica gel plates is a common approach. rsc.orgnih.govsigmaaldrich.comshimadzu.com

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (an organic solvent or a mixture of solvents). Less polar compounds, such as this compound, will have a weaker affinity for the polar silica gel and will travel further up the plate with a non-polar mobile phase, resulting in a higher retention factor (Rf) value.

For the separation of trifluoromethylated naphthalene derivatives, a non-polar eluent is effective. For instance, hexane (B92381) has been successfully used as an eluent for the purification of 1-(trifluoromethyl)naphthalene (B1313596) on a preparative TLC plate with silica gel as the stationary phase. rsc.org The spots can be visualized under UV light, as naphthalene derivatives are typically UV-active.

ParameterValue
Stationary Phase Silica Gel GF 254
Mobile Phase (Eluent) Hexane
Visualization UV Light (254 nm)
Expected Rf Value > 0.5 (indicative of a non-polar compound)

By spotting the reaction mixture alongside the starting materials on a TLC plate, the progress of the reaction can be easily tracked by observing the disappearance of the starting material spots and the appearance of the product spot.

Theoretical and Computational Investigations of 2,7 Bis Trifluoromethyl Naphthalene

Molecular Reactivity Descriptors

Ionization Potential and Electron Affinity

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. These values are crucial for predicting a molecule's behavior in redox reactions and its potential use in electronic devices. They are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

For the parent molecule, naphthalene (B1677914), the experimental ionization energy is approximately 8.14 eV. nist.gov The introduction of two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the 2 and 7 positions is expected to significantly increase the ionization potential. This is because the CF₃ groups withdraw electron density from the naphthalene core, making it more difficult to remove an electron. Conversely, this electron withdrawal stabilizes the LUMO, leading to a higher electron affinity compared to unsubstituted naphthalene.

A study on a related, but more complex, naphthalene derivative, 2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl) methyl) naphthalene, calculated the HOMO-LUMO energy gap to be 8.29 eV using semi-empirical methods. uob.edu.lyresearchgate.net This study also calculated values for ionization potential and electron affinity for its molecule of investigation. uob.edu.ly While these values are not directly transferable to 2,7-Bis(trifluoromethyl)naphthalene due to the different substituents, they illustrate the computational approach used to determine these properties.

Global Hardness, Electronegativity, and Electronic Chemical Potential

These global reactivity descriptors provide further insight into a molecule's stability and reactivity.

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as the negative of the electronic chemical potential.

Electronic Chemical Potential (μ) : Represents the "escaping tendency" of electrons from a system. It is approximated by the average of the HOMO and LUMO energies.

Global Hardness (η) : Indicates the resistance of a molecule to change its electron distribution. It is calculated from the difference between the HOMO and LUMO energies. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

The presence of CF₃ groups increases electronegativity and hardness, making this compound a chemically "harder" and more stable molecule than naphthalene itself. The computational investigation of the related 2,7-disubstituted naphthalene derivative calculated these parameters, providing a framework for how they would be determined for the target compound. uob.edu.lyresearchgate.net

Electrophilicity and Chemical Softness

Electrophilicity (ω) : Measures the propensity of a species to accept electrons. It is a function of the electronic chemical potential and chemical hardness.

Chemical Softness (S) : The reciprocal of global hardness, representing the molecule's polarizability and reactivity.

Given the electron-withdrawing nature of the CF₃ groups, this compound is expected to have a significant electrophilicity index, indicating it can act as a good electron acceptor. Consequently, its chemical softness would be relatively low, consistent with the expected increase in chemical hardness. Again, the study on a related disubstituted naphthalene derivative confirms the calculation of these parameters as part of a standard computational analysis. uob.edu.ly

Table 1: Conceptual Molecular Reactivity Descriptors This table is based on established chemical principles for trifluoromethyl-substituted aromatic compounds. Exact values require specific computational studies.

DescriptorDefinitionExpected Trend for this compound (vs. Naphthalene)
Ionization Potential (IP)Energy to remove an electronHigher
Electron Affinity (EA)Energy released when an electron is addedHigher
Global Hardness (η)Resistance to change in electron distributionHigher
Electronegativity (χ)Ability to attract electronsHigher
Electrophilicity (ω)Propensity to accept electronsHigher
Chemical Softness (S)Reciprocal of hardness; polarizabilityLower

Geometric Conformations and Intramolecular Interactions

The precise three-dimensional structure of a molecule, including its bond lengths and angles, is fundamental to its properties and function. Computational chemistry provides highly accurate predictions of these geometric parameters.

Conformational Analysis and Structural Optimization

The naphthalene core is a rigid planar structure. The primary conformational freedom in this compound arises from the rotation of the two trifluoromethyl groups around the C-C bonds connecting them to the naphthalene ring.

Computational structural optimization, typically using DFT methods, is employed to find the lowest energy conformation. In this process, the geometry of the molecule is systematically varied until a minimum on the potential energy surface is located. For this compound, this would involve calculating the total energy of the molecule at different rotational angles (dihedral angles) of the CF₃ groups. The resulting lowest-energy structure represents the most stable conformation of the molecule. Studies on other fluorinated aromatic compounds demonstrate that such computational analyses are standard practice. acs.org

Computational-Experimental Data Correlation for Bond Angles and Lengths

A key validation of computational methods is the comparison of calculated structural parameters with experimental data, typically obtained from X-ray crystallography. While a specific crystallographic study for this compound is not readily found in the searched literature, we can refer to the known structure of naphthalene as a baseline.

In ground-state naphthalene, the C-C bond lengths vary slightly due to the aromatic system, and the C-C-C bond angles are close to the ideal 120° for sp² hybridized carbons. researchgate.net The introduction of the bulky and electronegative CF₃ groups would be expected to cause minor distortions in the naphthalene ring. Specifically, the C-C bonds to which the CF₃ groups are attached may be slightly elongated, and the adjacent bond angles might deviate from 120° to accommodate steric strain.

A computational study on a different 2,7-disubstituted naphthalene derivative demonstrated a good correlation between its calculated bond angles and lengths and data from single X-ray crystallography, showing that the computational data "approximately agreed with the single X-ray crystallography reported data". uob.edu.ly This highlights the reliability of modern computational methods in predicting molecular geometries.

Table 2: Comparison of Experimental Bond Lengths in Naphthalene and Predicted Effects in this compound Naphthalene data from experimental sources. researchgate.net Predictions for the derivative are based on chemical principles.

BondExperimental Length in Naphthalene (Å)Predicted Change in this compound
C1-C21.376Minor change
C2-C31.411Minor change
C(Ar)-C(CF₃)N/ANew bond formation, expected length ~1.50-1.54 Å
C-FN/ATypical C-F bond length, ~1.35 Å

Solvent Effects on Electronic and Photophysical Properties

A comprehensive search of scientific literature and chemical databases for theoretical and computational investigations focusing on the solvent effects on the electronic and photophysical properties of this compound did not yield specific research findings or data. While studies on other naphthalene derivatives and fluorinated aromatic compounds exist, detailing the influence of solvent polarity on their spectroscopic behavior, no dedicated studies containing experimental or computational data such as solvatochromic shifts, changes in quantum yields, or fluorescence lifetimes for this compound could be located.

Therefore, the generation of a detailed analysis and data tables for this specific section is not possible at this time due to the absence of available research.

Advanced Applications and Materials Science of 2,7 Bis Trifluoromethyl Naphthalene Derivatives

Polymer Chemistry and High-Performance Polymeric Materials

The integration of 2,7-bis(trifluoromethyl)naphthalene derivatives into polymer structures marks a significant advancement in materials science. The presence of trifluoromethyl (CF3) groups imparts a unique combination of properties to polymers, enhancing their performance for specialized applications.

Monomeric Units for Fluorinated Polyamides and Polyimides

Derivatives of this compound serve as crucial monomeric units in the synthesis of high-performance fluorinated polyamides and polyimides. For instance, diamines such as 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) are utilized to create novel fluorinated polyamides. These polymers are synthesized through polycondensation reactions with various aromatic dicarboxylic acids. The resulting aramids (aromatic polyamides) exhibit properties that are a direct consequence of the fluorinated naphthalene (B1677914) core.

Similarly, in the realm of polyimides, diamine monomers containing trifluoromethyl groups, such as those derived from 2,7-dihydroxynaphthalene, are reacted with aromatic tetracarboxylic dianhydrides. This two-stage process, involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization, yields fluorinated polyimides with exceptional characteristics. The incorporation of the trifluoromethyl-substituted naphthalene unit is a key strategy for designing polymers with a desirable balance of thermal stability, solubility, and optical and dielectric properties.

Influence of Trifluoromethyl Groups on Polymer Chain Packing and Fractional Free Volume

The bulky nature of trifluoromethyl groups plays a critical role in dictating the morphology of polymer chains at the molecular level. When incorporated into polymer backbones, these groups disrupt the regularity of chain packing. This steric hindrance prevents the chains from arranging in a dense, ordered fashion, thereby increasing the spacing between them.

This increase in intermolecular distance leads to a higher fractional free volume (FFV) within the polymer matrix. A higher FFV is associated with lower crystallinity and density. This modification of the polymer's microstructure has profound implications for its physical properties, including its glass transition temperature, permeability to gases, and mechanical characteristics. Molecular dynamics simulations have corroborated these findings, showing that the introduction of CF3 groups significantly increases the free volume fraction in polyimides.

Effect of Trifluoromethylation on Polymer Solubility and Processability

A significant challenge with many high-performance aromatic polymers, such as conventional aramids and polyimides, is their limited solubility in common organic solvents, which complicates their processing. The introduction of trifluoromethyl groups, as seen in polymers derived from this compound, effectively addresses this issue.

The disruption of polymer chain packing and the reduction in intermolecular forces caused by the bulky CF3 groups lead to a marked improvement in solubility. nih.gov These fluorinated polymers become readily soluble in a variety of organic solvents, such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). rsc.org This enhanced solubility facilitates the processing of these polymers, allowing for the fabrication of high-quality, flexible, and strong films through solution casting techniques. nih.govrsc.org While slightly decreasing thermal stability in some cases, the improved processability is a crucial trade-off for many advanced applications. nih.gov

Polymer TypeEffect of -CF3 GroupsCommon SolventsReference
Fluorinated PolyamidesSignificantly increased solubilityNMP, DMAc nih.gov
Fluorinated PolyimidesReadily solubleNMP, DMAc rsc.org

Integration into Semifluorinated Aromatic Poly(arylene ether)s

Derivatives of fluorinated naphthalene are also integrated into semifluorinated aromatic poly(arylene ether)s, including poly(arylene ether ketone)s. These polymers are synthesized via nucleophilic aromatic polycondensation reactions. For example, novel fluorinated naphthalene-based bisphenol monomers can be reacted with other aromatic difluoro-monomers to create these advanced polymer systems. researchgate.net

The incorporation of the fluorinated naphthalene moiety, often in conjunction with other fluorine-containing groups like the hexafluoroisopropylidene (6F) moiety, results in polymers with a combination of desirable properties. psu.edu These include excellent thermal stability, with glass transition temperatures often exceeding 160°C and decomposition temperatures above 500°C. researchgate.net Furthermore, these polymers can be cast into strong, flexible films and exhibit low dielectric constants, making them suitable for applications in microelectronics. researchgate.netrsc.org The presence of fluorine also imparts significant hydrophobicity to the resulting materials. rsc.org

Organic Electronics and Optoelectronic Devices

The electron-withdrawing nature of the trifluoromethyl group makes this compound and its derivatives highly attractive for applications in organic electronics. These molecules serve as building blocks for electron-deficient, or n-type, semiconductor materials.

N-Type Semiconductor Components in Organic Field-Effect Transistors (OFETs)

Naphthalene tetracarboxylic diimides (NDIs) are a well-established class of n-type organic semiconductors due to their planar structure and low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The performance and stability of these materials can be further enhanced by introducing strongly electron-withdrawing groups.

Derivatives such as N,N'-bis(4-trifluoromethoxyphenyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide incorporate trifluoromethyl groups, which lower the LUMO energy level even further. researchgate.net This is a critical factor for achieving stable n-type behavior, as it facilitates efficient electron injection from electrodes and improves the material's resistance to oxidation in an ambient environment. Solution-processed thin films of these fluorinated NDI derivatives have been successfully integrated into the active layer of Organic Field-Effect Transistors (OFETs). rsc.orgnih.gov These devices exhibit characteristic n-channel transistor behavior, demonstrating the potential of trifluoromethyl-substituted naphthalene derivatives in the development of air-stable, high-performance organic electronic components. researchgate.netnih.gov

Compound ClassKey FeatureApplicationObserved PerformanceReference
Fluorinated Naphthalene Diimides (NDIs)Electron-deficient core with -CF3 groupsn-channel OFETsStable n-type semiconductor behavior nih.govresearchgate.net
NDIFCN2Low-lying LUMO (-4.5 eV)Solution-processed OFETsElectron mobility up to 4.0 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are recognized as valuable building blocks for constructing conjugated materials for blue-light-emitting OLEDs. mdpi.com The introduction of trifluoromethyl groups can be a key strategy in designing new emitter materials. While specific research on this compound in OLEDs is emerging, the broader context of fluorinated naphthalene derivatives suggests a promising avenue. For instance, naphthalene-based copolymers have been investigated as blue-emitting materials in OLEDs. mdpi.com The use of trifluoromethyl substituents is known to be a tool for tuning the orbital character of singlet and triplet states, which can increase the rate of thermally activated delayed fluorescence (TADF), a crucial mechanism for high-efficiency OLEDs. rsc.org This suggests that this compound could serve as a core component in novel TADF emitters. The development of high-performing red TADF OLED emitters has been demonstrated using 2,3-indole-annulated naphthalene imide derivatives, achieving high external quantum efficiencies and luminance. rsc.org This highlights the potential of functionalized naphthalene cores in creating efficient OLEDs across the visible spectrum.

Application in Organic Solar Cells and Dye-Sensitized Solar Cells

The unique electronic properties of fluorinated naphthalene derivatives also make them candidates for use in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). In DSSCs, the dye sensitizer (B1316253) plays a critical role in light absorption and electron injection. mdpi.com Naphthalenediimides (NDIs) have been synthesized and utilized as dyes in DSSCs, where their electronic and structural characteristics influence cell efficiency. researchgate.net Broader absorption bands shifted to the red, high molar extinction coefficients, and strong adsorption to the anode surface are desirable properties. researchgate.net While direct studies on this compound for this purpose are not extensively documented, the principles of dye design suggest its potential. For instance, various naphthalene derivatives have been explored as sensitizers, and their performance is linked to their photophysical properties. irjet.netmtu.edu The electron-withdrawing nature of the trifluoromethyl groups in the 2,7-positions could be leveraged to modulate the electronic energy levels of the dye, potentially improving charge separation and injection efficiency in DSSCs.

Role in Charge Transport and Electron Accepting Abilities

The introduction of trifluoromethyl groups significantly impacts the charge transport and electron-accepting properties of naphthalene derivatives. The strong electron-withdrawing nature of CF3 groups can enhance the electron affinity of the naphthalene core, making it a better electron acceptor. acs.org This is a critical characteristic for n-type semiconductor materials used in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic photovoltaics. nih.gov

Research on naphthalene diimide (NDI)-based π-conjugated polymers, which are known for their excellent electron transport properties, provides a relevant comparison. nih.gov The charge transport characteristics of these materials are highly dependent on their molecular structure and packing in the solid state. The introduction of bulky trifluoromethyl groups can disrupt regular chain packing, which in turn influences charge mobility. researchgate.net While this might sometimes lead to lower mobility, it can also be used to tune the morphology and electronic coupling between molecules. The electron-withdrawing effect of trifluoromethyl substituents can lead to significant shifts in redox potentials. rsc.org This tunability is crucial for designing materials with appropriate energy levels for efficient charge transfer in electronic devices. The study of charge transport in naphthalene crystals reveals that both intramolecular and intermolecular interactions play a role, with different mechanisms (band-like vs. hopping) possible for holes and electrons. aps.org

Table 1: Impact of Trifluoromethyl Substitution on Naphthalene Derivative Properties

PropertyEffect of Trifluoromethyl SubstitutionRelevant Application
Electron Affinity Increased due to the strong electron-withdrawing nature of CF3 groups. acs.orgn-type semiconductors in OFETs and OSCs. nih.gov
Redox Potentials Significant shifts can be induced. rsc.orgTuning energy levels for efficient charge transfer.
Molecular Packing Disruption of regular chain packing. researchgate.netControl of thin-film morphology.
Solubility Generally increased in common organic solvents. researchgate.netImproved processability for device fabrication.

Photophysics and Fluorescence Phenomena

The photophysical properties of naphthalene derivatives are highly sensitive to substitution patterns, and the introduction of trifluoromethyl groups provides a powerful tool for modulating their fluorescence behavior. nih.gov

Modulating Fluorescence Properties through Trifluoromethyl Substitution

The trifluoromethyl group, being a strong σ-electron withdrawing substituent, can significantly alter the electronic structure of the naphthalene ring. rsc.org This directly influences the energies of the ground and excited states, leading to changes in absorption and emission wavelengths, as well as fluorescence quantum yields. The position of the substituent is crucial; for example, in donor-acceptor substituted naphthalenes, the photophysical properties are highly dependent on the substitution pattern. mdpi.com The introduction of CF3 groups can be used to fine-tune the emission color of naphthalene-based fluorophores. This is particularly relevant for the development of new fluorescent probes and emitters for various applications. nih.gov The impact of trifluoromethyl groups on the excited state dynamics, including the rates of radiative and non-radiative decay, is a key area of investigation for optimizing fluorescence efficiency.

Intramolecular Charge Transfer (ICT) Characteristics

In donor-acceptor substituted aromatic systems, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state, where there is a significant separation of charge between the donor and acceptor moieties. rsc.org The fluorescence from such molecules is often highly sensitive to the polarity of the solvent. The strong electron-accepting nature of the this compound core makes it an excellent candidate for constructing molecules that exhibit ICT. When combined with suitable electron-donating groups, derivatives of this compound are expected to show pronounced ICT characteristics. The formation of an ICT state is often accompanied by a large change in dipole moment upon excitation, leading to significant solvatochromism in the fluorescence spectra. mdpi.com The study of ICT states in naphthalene derivatives is an active area of research, with implications for the design of fluorescent sensors and molecular probes. nih.govresearchgate.net

Excitation and Emission Profile Tuning (e.g., Red Shift)

The substitution of the naphthalene core with trifluoromethyl groups allows for the tuning of its excitation and emission profiles. A common effect of introducing strong electron-withdrawing groups in conjunction with electron-donating groups is a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is a direct consequence of the narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

The extent of this red-shift can be controlled by the strength of the donor and acceptor groups and their relative positions on the naphthalene ring. This tunability is highly desirable for applications such as bioimaging, where longer wavelength emission is preferred to minimize background fluorescence and improve tissue penetration. By carefully designing donor-acceptor systems based on the this compound scaffold, it is possible to create fluorophores that emit across the visible spectrum. The solvatochromic behavior of these molecules, particularly those exhibiting ICT, provides an additional mechanism for tuning the emission color by simply changing the solvent environment. mdpi.com

Table 2: Photophysical Properties of Functionalized Naphthalene Derivatives

Derivative TypeKey Photophysical CharacteristicPotential Application
Donor-Acceptor Naphthalenes Intramolecular Charge Transfer (ICT). rsc.orgFluorescent sensors, solvatochromic probes. mdpi.comnih.govresearchgate.net
Trifluoromethyl-Substituted Naphthalenes Tunable emission profiles (e.g., red-shift). rsc.orgresearchgate.netBioimaging probes, OLED emitters. rsc.orgnih.gov
Naphthalene Diimides (NDIs) Broad absorption bands. researchgate.netDyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

The unique electronic and structural characteristics of the 2,7-disubstituted naphthalene framework have led to its incorporation into various supramolecular architectures. The electron-rich π-system of the naphthalene core, combined with the strong electron-withdrawing nature of trifluoromethyl groups, creates a versatile platform for designing sophisticated host-guest systems and self-assembling materials.

Design of Macrocyclic Host Receptors with Naphthalene Moieties (e.g., Pillar[n]naphthalenes, Prism[n]arenes)

The synthesis of macrocycles built from naphthalene units has become a significant area of interest in supramolecular chemistry. acs.org These hosts, such as prismarenes, which are composed of methylene-bridged 1,5-naphthalene units, possess deep, π-electron-rich cavities. rsc.org The design of these macrocycles often involves a one-pot condensation reaction between a naphthalene-based monomer and an aldehyde, catalyzed by an acid. acs.org

A notable class of such macrocycles is the prism[n]arenes, which can be synthesized from 2,6-dialkoxynaphthalene units. rsc.org The size and shape of the resulting macrocycle, as well as the yield of the reaction, can be influenced by factors such as the solvent and the nature of the alkyl chains on the naphthalene monomer. acs.org For instance, the use of cyclohexane (B81311) as a solvent can significantly enhance the formation of prism nih.govarenes. acs.org Researchers have also explored the synthesis of hybrid macrocycles that combine naphthalene units with other aromatic systems, like phenols, to create hosts with unique conformational and recognition properties. acs.org

The introduction of trifluoromethyl groups onto the naphthalene backbone is a strategic approach to fine-tune the electronic properties and, consequently, the host-guest binding capabilities of these macrocycles. While direct incorporation of this compound into these specific named macrocycles is not yet widely reported, the principles of their synthesis allow for the inclusion of various substituted naphthalene derivatives.

π-Rich Cavities and Cationic Guest Recognition

A key feature of naphthalene-based macrocycles like prismarenes and calix nih.govnaphth nih.govarenes is their extended, π-electron-rich cavity. acs.orgnih.gov This electron-rich environment makes them particularly adept at binding cationic guest molecules through strong cation-π interactions. acs.org The stability of these host-guest complexes is often enhanced by additional interactions, such as C-H···π and ion-dipole interactions. acs.orgrsc.org

For example, prism arenes have been shown to form stable endo-cavity complexes with ammonium (B1175870) guests in both organic and aqueous media. rsc.org The binding affinity can be substantial, with association constants reaching as high as 2.0 × 10⁴ M⁻¹ for certain ammonium salts. nih.govacs.org Similarly, calix nih.govnaphth nih.govarenes can complex alkali metal cations, with the cation being sandwiched between the naphthalene walls, stabilized by both cation-π and ion-dipole interactions. acs.org

The recognition process is highly selective, depending on the size and shape of both the host's cavity and the guest molecule. Water-soluble pillar nih.govarenes, for instance, have demonstrated selective binding to ATP (adenosine triphosphate) over other biologically relevant anions, forming a stable 1:1 inclusion complex. rsc.org This selectivity is attributed to the specific fit between the host and guest, as well as the electrostatic interactions between the cationic host and the anionic guest. rsc.org The introduction of electron-withdrawing trifluoromethyl groups onto the naphthalene units would be expected to modulate the electron density of the cavity, thereby influencing the strength and selectivity of cationic guest recognition.

Table 1: Association Constants for Host-Guest Complexes of Naphthalene-Based Macrocycles

Host MacrocycleGuestAssociation Constant (Kass, M⁻¹)Solvent
Prism areneN,N-dimethyl-N,N-dipentylammonium2.0 x 10⁴CD₂Cl₂
Prism areneDipentylammonium9600CD₂Cl₂
1,4-C-prism areneDication 4²⁺470CD₂Cl₂
Calix nih.govnaphth nih.govareneCs⁺(3.0 ± 0.2) x 10³CD₂Cl₂

This table presents selected data on the binding affinities of various naphthalene-based macrocyclic hosts for cationic guests, as determined by ¹H NMR experiments. acs.orgnih.govacs.org

Self-Assembly Processes and Supramolecular Architectures

The ability of naphthalene derivatives to self-assemble into well-defined supramolecular structures is a cornerstone of their application in materials science. rsc.org These assembly processes are driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. rsc.orgrsc.org The substitution pattern on the naphthalene core plays a crucial role in directing the final architecture. For instance, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into distinct structures—nanofibers for the 1-substituted isomer and nanotwists for the 2-substituted isomer. rsc.org

Naphthalene diimides, which are electron-deficient, can form charge-transfer complexes with electron-rich molecules, leading to the formation of supramolecular polymers and organogels. grafiati.com The interplay between hydrogen bonding and π-stacking in these systems can lead to complex and stimuli-responsive materials. grafiati.com Similarly, naphthalene bisimides functionalized with amino acids can self-assemble into fluorescent microspheres through a combination of donor-acceptor π-π stacking and hydrogen bonding. rsc.org

The introduction of trifluoromethyl groups can significantly influence these self-assembly processes. The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the π-π stacking interactions and introduce additional dipole-dipole or C-H···F interactions, providing another level of control over the resulting supramolecular architecture. nih.gov Polyfluorinated naphthalene-bis-hydrazimides, for example, have been studied for their self-assembly into thin films for applications in organic electronics. nih.govacs.org

Catalysis and Ligand Design

The electronic properties of the this compound scaffold make it an intriguing component in the design of ligands for coordination chemistry and catalysis. The strategic placement of trifluoromethyl groups allows for precise tuning of the electronic environment of a metal center, thereby influencing catalytic activity and selectivity.

Development as Ligands in Coordination Chemistry

Naphthalene-based structures are utilized as ligands in coordination chemistry, often through the attachment of coordinating groups such as carboxylates or phosphines. mdpi.comacs.org Carboxylate derivatives of naphthalene, for example, can coordinate to a variety of metal ions, forming mononuclear, dinuclear, or polynuclear complexes with diverse structural motifs. mdpi.com The coordination mode of the carboxylate group (monodentate, bidentate, bridging) can vary, leading to a rich structural chemistry. mdpi.com

Phosphine ligands incorporating the naphthalene backbone, such as (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) (BINAP), are renowned for their use in asymmetric catalysis. acs.org While this compound itself is not a chelating ligand, it can be functionalized with coordinating groups to create new ligand systems. The rigid naphthalene backbone provides a well-defined geometry, while the trifluoromethyl groups can be used to modulate the ligand's electronic properties.

Impact of Trifluoromethyl Groups on Ligand Electronic Properties and Catalytic Activity

The introduction of trifluoromethyl (CF₃) groups onto a ligand framework has a profound impact on its electronic properties and, consequently, on the catalytic activity of the corresponding metal complex. nih.govrsc.org The CF₃ group is a strong electron-withdrawing group, primarily through the inductive effect, and has a high electronegativity, comparable to that of chlorine. nih.gov

This electron-withdrawing nature has several key effects:

Modulation of Redox Potentials : By withdrawing electron density from the metal center, CF₃ groups can make the metal more electrophilic. In the context of cobalt corroles used as electrocatalysts for reactions like the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER), the presence of CF₃ groups leads to a positive shift in the redox potentials of the catalyst. rsc.org This shift is desirable for improving catalytic efficiency. Studies have shown a shift of approximately 180 mV per CF₃ group. rsc.org

Influence on Reaction Rates : The electronic effect of CF₃ groups can influence the rates of key steps in a catalytic cycle, such as reductive elimination. For example, the high group electronegativity of the CF₃ group can increase the activation barrier for C-CF₃ reductive elimination from a metal center. nih.govresearchgate.net However, in other systems, the electron-withdrawing nature can enhance reactivity. For instance, in the reductive amination of ketones catalyzed by cobalt nanoparticles, substrates with electron-withdrawing trifluoromethyl groups can be converted to the corresponding primary amines in excellent yields, although sometimes requiring longer reaction times. mdpi.com

Computational studies using Density Functional Theory (DFT) have confirmed that increasing the number of CF₃ groups on a naphthalene ring significantly increases the sensitivity of the molecule's electronic properties to the effects of other substituents. mdpi.com This high sensitivity makes trifluoromethylated naphthalene derivatives excellent platforms for designing ligands with finely tunable electronic characteristics for specific catalytic applications. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving 2,7 Bis Trifluoromethyl Naphthalene

Radical Anion Chemistry and Competitive Mesolytic Cleavages

The study of radical anions provides significant insight into the fundamental processes of bond cleavage. Research into symmetrically substituted 2,7-bis(halomethyl)naphthalene derivatives, the precursors to 2,7-bis(trifluoromethyl)naphthalene, has been instrumental in understanding competitive mesolytic cleavages. researchgate.net The term mesolytic cleavage refers to the fragmentation of a radical ion. researchgate.net The formation of a radical anion, typically through single electron transfer, dramatically accelerates the fragmentation of the molecule, with cleavage rates being up to 10²⁰ times faster than in the neutral compound. researchgate.net

This acceleration is attributed to thermodynamic factors that predominantly lower the energy of the transition state, even for processes that are only weakly endergonic. researchgate.net In the context of 2,7-bis(halomethyl)naphthalene radical anions, the competition lies in the cleavage of the carbon-halogen bonds. The nature of the halogen atom and the electronic effects of the naphthalene (B1677914) system, which are further modulated by substituents like the trifluoromethyl groups, would be critical in determining the reaction pathway and the stability of the resulting radical and anionic fragments. While direct studies on the radical anion of this compound are not extensively detailed in the provided search results, the principles derived from its halo-methylated precursors are foundational.

Nucleophilic Fluorination Mechanisms

The synthesis of fluorinated organic molecules often involves nucleophilic substitution reactions. The preparation of 2,7-bis(fluoromethyl)naphthalene from 2,7-bis(bromomethyl)naphthalene (B1600061) serves as a prime example of a nucleophilic fluorination reaction. researchgate.netukim.mk An effective method employs cesium fluoride (B91410) (CsF) as the nucleophilic fluoride source in a polar aprotic solvent like acetonitrile, often in the presence of a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. researchgate.netukim.mk

The mechanism of this halogen exchange reaction is anticipated to follow a bimolecular nucleophilic substitution (Sₙ2) pathway. The choice of a polar aprotic solvent is crucial as it solvates the cation (cesium) while leaving the fluoride anion relatively "naked" and highly nucleophilic. The reaction proceeds via a backside attack of the fluoride ion on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the naphthalene ring provides a benzylic system, which can stabilize the transition state. Failed attempts to synthesize 2,7-bis(fluoromethyl)naphthalene from 2,7-bis(hydroxymethyl)naphthalene using Olah's reagent (HF/pyridine) highlight the nuanced reactivity and the importance of choosing the appropriate fluorinating agent and precursor. ukim.mk

Ionic fluorides, such as cesium fluoride, exhibit variable basicity and their nucleophilicity towards carbon can be controlled by factors like solubility and the presence of protic substances that could mask the fluoride ion. researchgate.net

Influence of Trifluoromethyl Groups on Reaction Kinetics and Selectivity (e.g., Sₙ1 and Sₙ2)

The two trifluoromethyl groups on the naphthalene ring exert a powerful influence on the kinetics and selectivity of nucleophilic substitution reactions at the benzylic positions. These groups are strongly electron-withdrawing, which has significant consequences for both Sₙ1 and Sₙ2 reaction mechanisms.

In a potential Sₙ1 reaction, the rate-determining step is the formation of a carbocation. The electron-withdrawing trifluoromethyl groups would destabilize a benzylic carbocation at the 2 and 7 positions of the naphthalene ring, thereby significantly slowing down or completely inhibiting an Sₙ1 pathway. beilstein-journals.orgsemanticscholar.org

Conversely, for an Sₙ2 reaction, the strong inductive effect of the trifluoromethyl groups makes the carbon atoms of the -CH₂X side chains more electrophilic and thus more susceptible to nucleophilic attack. This would likely accelerate an Sₙ2 reaction. Therefore, nucleophilic substitution reactions on derivatives of this compound are expected to proceed preferentially through an Sₙ2 mechanism.

Studies on simpler benzyl (B1604629) fluoride systems have shown that the reaction pathway (Sₙ1 vs. Sₙ2) is highly dependent on the reaction conditions, including the nature of the nucleophile and the presence of hydrogen-bond donors which can activate the C-F bond. beilstein-journals.orgsemanticscholar.org For instance, strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) can promote a more dissociative Sₙ1-like mechanism even for C-F bonds. beilstein-journals.orgsemanticscholar.org

Cycloaddition and Aromatization Reaction Pathways

While specific cycloaddition reactions involving this compound as a diene or dienophile are not extensively documented in the provided results, the electronic properties of this molecule suggest how it might behave. The trifluoromethyl groups decrease the electron density of the naphthalene ring system. In a Diels-Alder reaction, where the naphthalene could act as the diene component, its electron-deficient nature would make it a poor diene for reaction with electron-poor dienophiles. However, it might undergo cycloaddition with very electron-rich dienophiles. Conversely, if a double bond within the naphthalene system were to act as a dienophile, its electron-deficient character would enhance its reactivity towards electron-rich dienes. youtube.comyoutube.com

The synthesis of substituted naphthalenes, including those with trifluoromethyl groups, can be achieved through [4+2] cycloaddition reactions followed by an aromatization step. For example, 2-pyrones bearing trifluoromethyl groups can react with benzynes in a Diels-Alder reaction, which, after decarboxylation, leads to the formation of a substituted naphthalene. rsc.org This demonstrates a viable pathway to constructing the core naphthalene structure with electron-withdrawing groups.

Aromatization reactions are also a key strategy for synthesizing trifluoromethylated arenes. A general approach involves the 1,2-addition of a trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃), to a cyclohexanone (B45756) or cyclohexenone precursor, followed by an aromatization step to yield the trifluoromethyl-substituted aromatic ring. nih.gov This methodology provides a powerful and versatile route to highly substituted trifluoromethyl arenes that might be otherwise difficult to access. nih.gov

Future Research Directions and Emerging Paradigms for 2,7 Bis Trifluoromethyl Naphthalene

Development of Novel and Efficient Synthetic Routes

While specific, high-yield synthetic protocols exclusively for 2,7-bis(trifluoromethyl)naphthalene are not extensively detailed in current literature, its synthesis can be envisioned through established trifluoromethylation methodologies applied to aromatic systems. Future research will likely focus on optimizing these general strategies for the specific synthesis of the 2,7-isomer.

Key approaches that warrant development include:

Transition Metal-Catalyzed Cross-Coupling: Methods involving palladium or copper catalysts to couple a di-substituted naphthalene (B1677914) precursor (e.g., 2,7-dibromonaphthalene) with a trifluoromethyl source are a promising avenue. Adapting Suzuki-Miyaura or similar cross-coupling reactions, which have been successful for other polyfluorinated aromatics, would require careful optimization of ligands and reaction conditions to manage the larger naphthalene core and achieve selective di-substitution at the 2,7-positions. vulcanchem.com

Direct C-H Trifluoromethylation: Advances in radical chemistry have enabled the direct fluorination of C-H bonds. vulcanchem.com Developing a regioselective process that favors the 2- and 7-positions on the naphthalene ring would represent a significant step towards a more atom-economical and efficient synthesis.

Nucleophilic Trifluoromethylation: The reaction of a suitable naphthalene precursor, such as a dilithium (B8592608) or di-Grignard reagent, with an electrophilic trifluoromethylating agent (e.g., trifluoromethyl iodide) is another viable pathway. evitachem.com Research into the generation and stability of the 2,7-dianionic naphthalene intermediate would be critical for this approach. evitachem.com

Building from Functionalized Precursors: An alternative strategy involves the synthesis from precursors already containing trifluoromethyl groups. For instance, a Diels-Alder reaction between a diene and a dienophile bearing a trifluoromethyl group could be explored to construct the naphthalene skeleton, a method that has been investigated computationally for other substituted naphthalenes. rsc.org

A comparative table of general synthetic strategies is presented below.

Synthetic Strategy Precursor Example Key Reagents Potential Challenges
Cross-Coupling2,7-Dibromonaphthalene (B1298459)Pd or Cu catalyst, CF₃ source (e.g., TMSCF₃)Regioselectivity, catalyst deactivation
Direct C-H FunctionalizationNaphthaleneRadical CF₃ initiatorLow regioselectivity, multiple products
Nucleophilic Trifluoromethylation2,7-DilithionaphthaleneElectrophilic CF₃⁺ sourceStability of the dianionic intermediate
Cycloaddition ReactionsCF₃-substituted diene/dienophileHeat or catalystAvailability of starting materials

Integration into Advanced Functional Materials for Energy and Electronics

The introduction of two potent electron-withdrawing trifluoromethyl groups onto the naphthalene core drastically alters its electronic properties, making it highly electron-deficient. mdpi.com This characteristic is a cornerstone for its potential application in n-type organic semiconductors, which are essential components for a variety of organic electronic devices.

Future research in this area will likely focus on:

Organic Thin-Film Transistors (OTFTs): The electron-deficient nature of the this compound core makes it an excellent candidate for n-type semiconductor materials. nih.gov Incorporating this moiety into larger conjugated polymer or small molecule systems could lead to materials with high electron mobility and excellent air stability, a common challenge for n-type organic semiconductors. mdpi.comnih.gov The fluorinated substituents enhance stability and can influence molecular packing, which is critical for efficient charge transport. nih.gov

Electron Acceptor Materials in Organic Photovoltaics (OPVs): The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy expected for this compound makes it a promising acceptor material to be paired with polymer donors in bulk heterojunction solar cells. Research would involve designing and synthesizing polymers or dendrimers featuring the this compound unit and evaluating their performance in photovoltaic devices.

Emissive Layers in Organic Light-Emitting Diodes (OLEDs): While the naphthalene core itself is a known fluorophore, the heavy substitution with -CF3 groups will significantly modulate its photophysical properties. Exploration into its utility as a blue-light-emitting dopant or as a host material for phosphorescent emitters in OLEDs is a viable research direction. The high bond strength of C-F bonds suggests that materials incorporating this unit could possess high thermal and chemical stability, leading to longer device lifetimes. nih.govmdpi.com

Exploration of Enhanced Photophysical Characteristics

The photophysical properties of naphthalene are well-documented, and substitution significantly alters them. nih.gov The introduction of the this compound moiety is expected to impart distinct optical characteristics compared to the parent naphthalene or other derivatives.

Absorption and Emission Spectra: The strong inductive effect of the -CF3 groups is anticipated to lower the energy of the Highest Occupied Molecular Orbital (HOMO) more than the LUMO, leading to a widening of the energy gap. This would likely result in a blue-shift of the primary absorption and fluorescence emission peaks compared to unsubstituted naphthalene. Experimental verification of these properties through UV-vis absorption and photoluminescence spectroscopy is a fundamental research step.

Quantum Yield and Lifetime: The fluorescence quantum yield of naphthalene derivatives can be sensitive to substitution. nih.gov Investigating how the symmetric substitution at the 2,7-positions affects non-radiative decay pathways will be crucial. Time-resolved fluorescence spectroscopy can elucidate the excited-state dynamics and determine the fluorescence lifetime.

Solvatochromism: The response of the absorption and emission spectra to solvent polarity can provide insights into the change in dipole moment upon electronic excitation. While naphthalene itself is nonpolar, the introduction of symmetrically placed -CF3 groups may lead to interesting solvatochromic behavior in more complex derivatives.

The table below compares the known photophysical properties of naphthalene with a functionalized derivative to illustrate the effect of substitution.

Compound Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (ΦF) Reference
Naphthalene (in THF)~275~335, 345 nih.gov
Naphthalene-oxacalix[m]arene (8OA-N)3184050.2431 nih.gov

Future work would involve populating this table with experimental data for this compound to quantify the influence of the two -CF3 groups.

Design of Sophisticated Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The electron-deficient π-surface of this compound makes it an exemplary building block for such systems. rsc.org

Donor-Acceptor Complexes: The electron-poor naphthalene core is an ideal π-acceptor. rsc.org It can form highly stable, face-to-face stacks with electron-rich aromatic donors (e.g., pyrene, tetrathiafulvalene). These interactions are characterized by charge-transfer bands in the UV-vis spectrum and can be exploited to construct self-assembled materials with interesting electronic and optical properties. rsc.org

Anion-π Interactions: The significant partial positive charge induced on the aromatic C-H atoms by the electron-withdrawing imide groups in related naphthalenediimides (NDIs) allows them to interact favorably with anions. rsc.org It is highly probable that this compound would exhibit similar anion-π interactions, enabling its use in the design of anion sensors or transmembrane transporters.

Crystal Engineering: The trifluoromethyl groups can participate in non-classical hydrogen bonds (C-H···F) and halogen bonding (F···F or F···X). acs.org These directional interactions, combined with π-stacking, can be used to control the solid-state packing of the molecule. mdpi.com By engineering the crystal packing, it may be possible to tune the bulk properties of the material, such as its charge transport characteristics. mdpi.com Research into co-crystallization with other molecules could lead to new materials with emergent properties.

Synergistic Computational and Experimental Studies for Deeper Understanding

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and understanding of new molecular systems. For this compound, this approach is indispensable.

Predicting Molecular Properties: Quantum chemical methods, particularly Density Functional Theory (DFT), can predict the ground-state geometry, frontier molecular orbital (HOMO/LUMO) energies, and electronic distribution of the molecule. mdpi.comresearchgate.net These calculations can guide the design of materials for electronics by predicting electron affinity and ionization potential. mdpi.com Computational studies have been effectively used to analyze the substituent effects in poly(CF3)-substituted naphthalenes, providing a theoretical framework to understand their electronic behavior. researchgate.netmdpi.com

Modeling Spectroscopic Data: Theoretical calculations can simulate UV-vis and IR spectra, which can be directly compared with experimental results to confirm the molecular structure and understand the nature of electronic transitions. researchgate.net

Investigating Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways for the synthesis of this compound. rsc.org Such studies can help rationalize experimental outcomes and guide the optimization of reaction conditions for higher yields and selectivity. rsc.org

Understanding Intermolecular Interactions: Computational models are crucial for studying the non-covalent forces that govern supramolecular assembly. They can quantify the strength of π-stacking, hydrogen bonding, and anion-π interactions, providing insights that are often difficult to obtain solely through experimentation.

By combining theoretical predictions with targeted synthesis and characterization, researchers can efficiently explore the chemical space around this compound and unlock its full potential in advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Bis(trifluoromethyl)naphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated aromatic precursors can undergo Ullmann coupling with trifluoromethylating agents like CF₃Cu under controlled temperatures (80–120°C) and inert atmospheres. Continuous flow reactors improve scalability and reproducibility by maintaining precise reaction parameters . Key factors include stoichiometric ratios of reagents, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Yield optimization requires monitoring reaction progress via GC-MS or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group positions and purity. Chemical shifts around δ -60 to -70 ppm are typical for CF₃ groups .
  • X-Ray Crystallography : Resolves bond lengths and angles, particularly the steric effects of CF₃ groups on the naphthalene core. For example, C–CF₃ bond lengths average 1.34 Å, with dihedral angles indicating minimal ring distortion .
  • UV/Vis Spectroscopy : Assesses electronic transitions influenced by the electron-withdrawing CF₃ groups, with absorbance peaks in the 250–300 nm range .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pulmonary toxicity of this compound?

  • Methodological Answer :

  • Exposure Routes : Inhalation studies using nebulized aerosols at concentrations ≥50 mg/m³ for 4–6 hours/day, with post-exposure monitoring for 14–28 days .
  • Endpoints : Measure respiratory function (e.g., tidal volume, airway resistance), histopathological changes (e.g., alveolar inflammation), and biomarkers like IL-6 or TNF-α in bronchoalveolar lavage fluid .
  • Controls : Include sham-exposed cohorts and positive controls (e.g., naphthalene-induced toxicity models) to validate assay sensitivity .

Q. How can contradictions in toxicity data across studies be systematically resolved?

  • Methodological Answer : Apply a tiered risk-of-bias assessment (e.g., OHAT/NTP guidelines):

  • Tier 1 (High Confidence) : Studies with randomized dosing, blinded outcome assessment, and complete data reporting .
  • Tier 2 (Moderate Confidence) : Studies lacking blinding but with rigorous exposure characterization (e.g., HPLC-verified dosing) .
  • Tier 3 (Low Confidence) : Studies with attrition bias or incomplete outcome data. Meta-analyses should prioritize Tier 1 studies and adjust for heterogeneity via sensitivity analysis .

Q. What strategies enhance the thermal stability of polyimides derived from this compound for high-performance applications?

  • Methodological Answer :

  • Monomer Design : Incorporate 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene as a diamine monomer. The CF₃ groups reduce chain packing, lowering dielectric constants (Dk < 2.8) while increasing glass transition temperatures (Tg > 300°C) .
  • Processing : Use stepwise thermal imidization (e.g., 200°C for 1 hr, then 300°C for 2 hrs under N₂) to minimize residual stress. Solvent casting with DMAc ensures uniform film formation .
  • Characterization : TGA (decomposition onset >500°C) and dynamic mechanical analysis (storage modulus >2.5 GPa) validate stability .

Q. What mechanistic insights explain the electron-withdrawing effects of CF₃ groups in this compound during electrophilic substitution?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) show CF₃ groups increase aromatic ring electron deficiency, directing electrophiles to meta positions. Fukui indices predict reactivity patterns .
  • Experimental Validation : Nitration reactions yield 3-nitro derivatives, confirmed by LC-MS and single-crystal XRD. Hammett constants (σₘ = 0.43) quantify the substituent’s electron-withdrawing strength .

Data Analysis and Validation

Q. What statistical approaches are recommended for dose-response modeling of this compound toxicity?

  • Methodological Answer :

  • Benchmark Dose (BMD) Modeling : Use PROAST or EPA BMDS software to estimate BMDL₁₀ (10% effect level) for endpoints like hepatotoxicity. Log-logistic models account for non-linear responses .
  • Confounding Adjustment : Multivariate regression (e.g., Cox proportional hazards) controls for covariates like animal weight or batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.